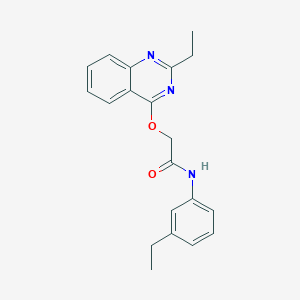

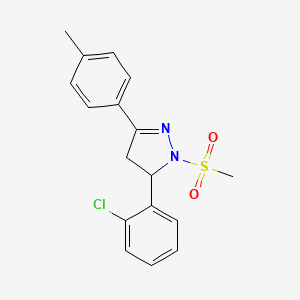

![molecular formula C20H16N6O2 B2820119 3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 587013-80-7](/img/structure/B2820119.png)

3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These derivatives have been found to possess antitumor and antileukemia activity . The molecular formula of the compound is C22H20N6O2 .

Synthesis Analysis

The synthesis of these compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process of this specific compound is not detailed in the available literature.Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the compound . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various techniques. For instance, the melting point can be determined using a melting point apparatus . The IR spectrum can provide information about the functional groups present in the compound . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the compound .科学的研究の応用

Synthesis and Chemical Properties

- Synthesis Techniques : Research has explored various synthesis methods for pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines, including oxidative cyclization and Dimroth rearrangement. These compounds, including variants of 3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, are prepared via specific chemical processes to achieve the desired structural and functional properties (Shawali et al., 2008); (Hassaneen et al., 2015).

Potential Medical Applications

- Xanthine Oxidase Inhibition : Compounds within the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine class have been studied for their potential as xanthine oxidase inhibitors. This suggests possible therapeutic applications in conditions where inhibition of xanthine oxidase is beneficial (Nagamatsu et al., 1999); (Shurrab et al., 2013).

Imaging and Diagnostic Applications

- PET Imaging : Derivatives of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, such as Preladenant, have been developed for positron emission tomography (PET) imaging of cerebral adenosine A2A receptors. This indicates their utility in diagnostic imaging and potentially in the study of neurological disorders (Zhou et al., 2014).

Pharmaceutical Research

- Adenosine Receptor Antagonism : Some derivatives in this chemical class have shown potent and selective activity as adenosine A2a receptor antagonists. This suggests their potential application in drug development for diseases where modulation of adenosine receptors is therapeutic (Baraldi et al., 1994).

Neurochemical Research

- Anti-Acetylcholinesterase Activity : Certain derivatives of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine have been investigated for their anti-acetylcholinesterase activity, indicating potential relevance in the study of neurodegenerative diseases like Alzheimer's (Romdhane et al., 2016).

Novel Synthetic Pathways

- Innovative Synthesis Approaches : Research has continuously evolved in developing new synthetic pathways for creating derivatives of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine. These efforts contribute to expanding the library of compounds available for various scientific and pharmaceutical applications (Davoodnia et al., 2007).

将来の方向性

The compound “3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” and its derivatives have potential for further investigation due to their antitumor and antileukemia activity . Future research could focus on elucidating the exact mechanism of action of these compounds and exploring their potential as therapeutic agents for cancer treatment .

作用機序

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell growth . The compound’s interaction with CDK2 also induces apoptosis within cells .

Biochemical Pathways

The compound’s action on CDK2 affects the cell cycle, a fundamental biochemical pathway in cells. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell growth arrest and apoptosis .

Pharmacokinetics

These properties can help predict the observed antitumor activity .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

特性

IUPAC Name |

5-(3,4-dimethoxyphenyl)-10-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O2/c1-27-16-9-8-13(10-17(16)28-2)18-23-24-20-15-11-22-26(14-6-4-3-5-7-14)19(15)21-12-25(18)20/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOZTDSTLGVRDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

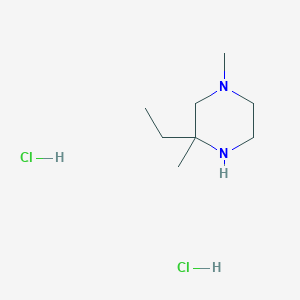

![tert-Butyl rac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B2820036.png)

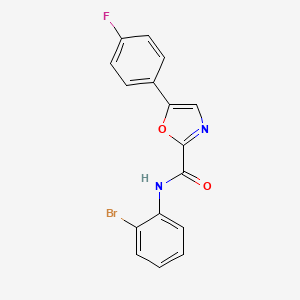

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2820038.png)

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2820043.png)

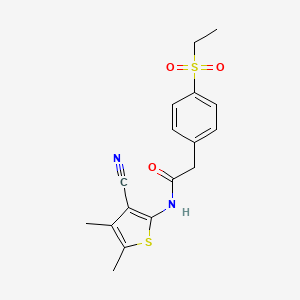

![4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine](/img/structure/B2820044.png)

![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2820050.png)

![N-[3-(2-cyano-3,3-dimethylpiperidine-1-carbonyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2820051.png)

![N-cyclopentyl-1-{4-[(phenylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2820055.png)

![10-(Cyclopropylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2820057.png)